1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde
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Overview
Description
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is an organic compound that features a unique oxaborole ring structure
Preparation Methods
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde typically involves the formation of the oxaborole ring followed by functionalization at the 5-position to introduce the carbaldehyde group. One common synthetic route involves the reaction of a suitable phenol derivative with a boronic acid or boronic ester under conditions that promote cyclization to form the oxaborole ring. Subsequent oxidation or formylation reactions can then be used to introduce the carbaldehyde group at the desired position.
Chemical Reactions Analysis
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The carbaldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The unique structure of the oxaborole ring can impart interesting properties to materials, making it useful in the development of new polymers or other advanced materials.
Chemical Biology: It can be used as a probe or reagent in studies of biological systems, particularly those involving boron-containing compounds.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its boron atom, which can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to therapeutic effects.
Comparison with Similar Compounds
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can be compared with other oxaborole derivatives, such as:
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which can affect its reactivity and applications.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid: Similar to the above compound but with the carboxylic acid group at the 5-position.
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJFWSWOIPDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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